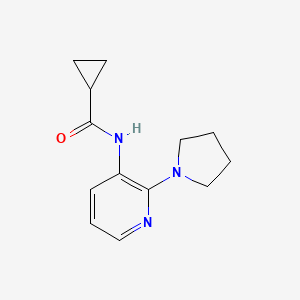
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide, also known as CPP or CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a derivative of casein phosphopeptide (CPP), which is a natural milk protein known for its ability to bind calcium and phosphate ions. CPP-ACP has been synthesized and studied extensively for its potential use in dental health, drug delivery, and tissue engineering.
Mécanisme D'action
The mechanism of action of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP is based on its ability to bind calcium and phosphate ions. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP binds to calcium and phosphate ions in the saliva and helps to deliver these ions to the tooth surface. This promotes remineralization of the enamel and helps to prevent the formation of dental caries. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP also has the ability to inhibit the growth of certain bacteria, which can further contribute to its antibacterial properties.
Biochemical and Physiological Effects:
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP has been shown to have a number of biochemical and physiological effects. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP has been shown to promote the remineralization of dental enamel, which can help to repair damaged enamel. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP has also been shown to have antibacterial properties, which can help to prevent the formation of dental caries. In addition, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP has been shown to have a low toxicity profile, making it a safe compound for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP is that it is a relatively simple compound to synthesize and can be produced in large quantities. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP also has a low toxicity profile, making it a safe compound for use in various applications. However, one limitation of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP is that its effectiveness can be dependent on the pH of the environment. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP is most effective at a neutral pH, and its effectiveness can be reduced in acidic environments.
Orientations Futures
There are a number of future directions for research on N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP. One potential application for N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP is in the field of drug delivery. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP has been shown to have the ability to penetrate cell membranes, which could make it an effective carrier for drugs. Another potential application for N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP is in tissue engineering. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP has been shown to have the ability to promote the growth of bone tissue, which could make it a useful compound for bone regeneration. Further research is needed to explore these potential applications of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP.
Méthodes De Synthèse
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP is synthesized by reacting pyridine-3-carboxylic acid with pyrrolidine in the presence of a catalyst such as triethylamine. The resulting product is then reacted with cyclopropanecarboxylic anhydride to form N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP. The synthesis process is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP has been extensively studied for its potential applications in dental health. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP has been shown to have a significant effect on the remineralization of dental enamel, which is the process of repairing damaged enamel. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP binds to calcium and phosphate ions in the saliva and helps to deliver these ions to the tooth surface, promoting remineralization. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide-ACP has also been shown to have antibacterial properties, which can help to prevent the formation of dental caries.
Propriétés
IUPAC Name |
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13(10-5-6-10)15-11-4-3-7-14-12(11)16-8-1-2-9-16/h3-4,7,10H,1-2,5-6,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBVGYNAKLHWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)

![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea](/img/structure/B7529606.png)


![1-[(5-Chlorothiophen-2-yl)methyl]-1-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529629.png)
![N-[(4-cyanophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7529631.png)
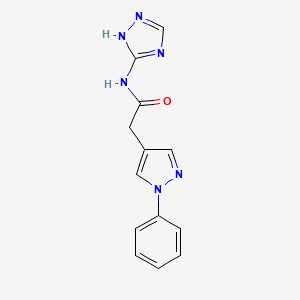
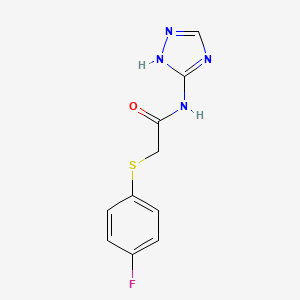

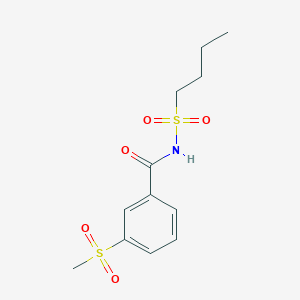
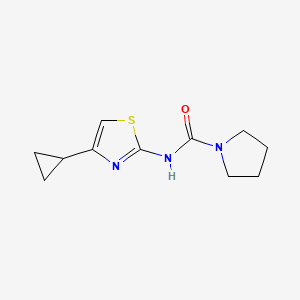
![N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7529679.png)